Naftifine hydrochloride
Overview
Description
Synthesis Analysis
Naftifine hydrochloride is synthesized through routes that establish its antifungal properties, focusing on the allylamine derivative as a critical structural element. The synthesis and structure-activity relationships of naftifine-related allylamine antimycotics have been explored, showing that its antifungal activity is tightly linked to its specific chemical structure. A tertiary allylamine function is crucial for its activity against fungi, with the phenyl ring allowing for significant structural variations (Stütz et al., 1986).
Molecular Structure Analysis
The molecular structure of naftifine is characterized by its allylamine core, which is essential for its antifungal efficacy. This structure is instrumental in inhibiting the fungal enzyme squalene 2,3-epoxidase, leading to a disruption in the biosynthesis of ergosterol, a critical component of the fungal cell membrane. The specific configuration of naftifine's molecular structure allows it to target and inhibit fungal growth effectively.
Chemical Reactions and Properties
Naftifine hydrochloride engages in chemical interactions that underscore its antifungal properties. Its ability to inhibit squalene epoxidase is a hallmark of its action, causing a decrease in ergosterol synthesis and an accumulation of squalene within fungal cells, which leads to their demise. This mechanism is distinct and contributes to its broad antifungal spectrum.
Physical Properties Analysis
The physical properties of naftifine hydrochloride, such as its solubility and stability, are optimized through complexation with cyclodextrins, improving its physicochemical characteristics. This optimization enhances naftifine's application in antifungal treatments, facilitating its delivery and effectiveness (Uzqueda et al., 2006).
Scientific Research Applications
Topical Treatment of Skin Conditions : A study by Barakat et al. (2009) developed an alcohol-free niosome gel containing 1% naftifine hydrochloride, showing potential usefulness in treating skin conditions (Barakat et al., 2009).
In Vitro Release Studies : Karampelas (2020) discussed the use of naftifine hydrochloride in hydrogels for in vitro release studies in vertical diffusion cell systems (Karampelas, 2020).
Treatment of Onychomycosis : Kosenkova et al. (2020) highlighted its use in external solutions for onychomycosis treatment, emphasizing its wide action spectrum against fungi (Kosenkova et al., 2020).
Antibacterial and Anti-inflammatory Effects : Naftifine hydrochloride also exhibits antibacterial, anti-inflammatory, and viscosity-prolonging effects, as discussed in studies by Kosenkova and Krasnjuks (2019, 2020) (Kosenkova & Krasnyuk, 2019; Kosenkova et al., 2020).
Antifungal Agent for Onychomycosis : Its combination with PEG-400 and PEG-1000 presents an innovative antifungal agent for treating onychomycosis (Kosenkova et al., 2020).
Activity Against Dermatophytes : It is highly effective in treating skin infections caused by various fungi, as demonstrated by Petrányi et al. (1981) and Ghannoum et al. (2013) (Petrányi et al., 1981; Ghannoum et al., 2013).
Erythema-Suppressive Effects : According to Kecskés and Jahn (1989), naftifine hydrochloride has an anti-inflammatory effect with potency comparable to weak topical glucocorticosteroids for erythema-suppressive effects (Kecskés & Jahn, 1989).
Treatment of Tinea Pedis : Stein Gold et al. (2013) and Verma et al. (2015) demonstrated its efficacy in treating tinea pedis, particularly in pediatric subjects (Stein Gold et al., 2013; Verma et al., 2015).
Superficial Cutaneous Fungal Infections : Rosen et al. (1991) noted its efficacy in superficial cutaneous fungal infections with antibacterial properties (Rosen et al., 1991).
Transungual Delivery : Šveikauskaitė and Briedis (2020) highlighted its potential in transungual delivery when combined with physical and chemical enhancing factors (Šveikauskaitė & Briedis, 2020).
Future Directions
Naftifine hydrochloride is currently used to treat a variety of fungal skin infections . The medication should be applied to the skin only, and the length of treatment is based on the medical condition and response to therapy . It’s important to continue using this medication until the full prescribed treatment period is finished, even if symptoms disappear after a few days . Stopping the medication too early may result in a return of the infection .
properties
IUPAC Name |
(E)-N-methyl-N-(naphthalen-1-ylmethyl)-3-phenylprop-2-en-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N.ClH/c1-22(16-8-11-18-9-3-2-4-10-18)17-20-14-7-13-19-12-5-6-15-21(19)20;/h2-15H,16-17H2,1H3;1H/b11-8+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUNPKFOFGZHRT-YGCVIUNWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=CC1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C/C=C/C1=CC=CC=C1)CC2=CC=CC3=CC=CC=C32.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045496 | |
Record name | Naftifine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Naftifine hydrochloride | |
CAS RN |
65473-14-5 | |
Record name | Naftifine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65473-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Naftifine hydrochloride [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065473145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NAFTIFINE HYDROCHLORIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Naftifine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-N-Cinnamyl-N-methyl-1-naphthalenemethyl-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NAFTIFINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25UR9N9041 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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